2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAONHASSGCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with formaldehyde and phenylmethanethiol in the presence of sodium hydroxide, followed by reaction with hydrazine hydrate to form the pyrazole ring . The oxane moiety can be introduced through nucleophilic substitution reactions involving oxirane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, forming simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the benzylsulfanyl group.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Sulfur-Containing Groups : The benzylsulfanyl group in the target compound provides greater steric bulk and lipophilicity compared to ethylsulfanyl () or methylsulfanyl () substituents. This may improve membrane permeability but reduce aqueous solubility .
- Pyrazole Modifications : Unlike analogues with simple phenylpyrazole () or dihydro-pyrazolone (), the tetrahydropyran-methyl group in the target compound introduces a rigid, oxygen-containing heterocycle. This is analogous to protective groups used in prodrug design to enhance metabolic stability .
- Bioactivity : While compounds like 37 () and benzimidazole-triazole hybrids () show antiviral or anti-HCV activity, the target compound’s biological profile remains uncharacterized in the provided evidence.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel chemical entity that incorporates a benzyl sulfanyl group and a pyrazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activities of compounds with similar structures often include anti-inflammatory, anticancer, antimicrobial, and insecticidal properties. The following sections detail specific activities observed in studies related to this compound or its analogs.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds structurally related to 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide were evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
Case Study: Cytotoxicity Evaluation
A comparative study involving pyrazole derivatives showed significant cytotoxic effects:
- IC50 Values :
- MCF-7: 5.23 ± 0.67 µM
- SiHa: 3.60 ± 0.45 µM (highest potency)
- PC-3: 2.97 ± 0.88 µM
Most compounds exhibited selectivity towards cancer cells over normal cells (HEK293T), indicating lower toxicity towards non-cancerous tissues .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activities against various pathogens. The compound's structural components may enhance its interaction with microbial enzymes or membranes.
Table: Antimicrobial Efficacy of Related Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
These findings suggest that modifications in the pyrazole structure can lead to enhanced antimicrobial activity, which could be further explored for therapeutic applications .
Insecticidal Activity
The compound's potential as an insecticide was assessed through bioassays against common agricultural pests. Studies indicated that certain pyrazole derivatives exhibited significant insecticidal activity.
Case Study: Insecticidal Evaluation
In vitro tests revealed:
- Mortality Rates :
- Mythimna separate: 70% mortality at 500 mg/L.
- Helicoverpa armigera: moderate activity observed.
These results indicate that the compound may serve as a lead for developing new insecticides with lower environmental impact compared to conventional agents .
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:
- Inhibition of Enzyme Activity : Many pyrazoles inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Microbial Metabolism : Antimicrobial activity may stem from interference with bacterial cell wall synthesis or protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
